molecular formula C16H17NO3S2 B7066140 N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-thiophen-2-ylpropanamide

N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-thiophen-2-ylpropanamide

Cat. No.: B7066140
M. Wt: 335.4 g/mol
InChI Key: LIXVKWNPZWQSRQ-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-thiophen-2-ylpropanamide is a complex organic compound that features a thiochromenyl group and a thiophenyl group

Properties

IUPAC Name

N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-thiophen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-11(14-6-4-9-21-14)16(18)17-13-8-10-22(19,20)15-7-3-2-5-12(13)15/h2-7,9,11,13H,8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXVKWNPZWQSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)C(=O)NC2CCS(=O)(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-thiophen-2-ylpropanamide typically involves multi-step organic reactions. One common approach is to start with the thiochromen-4-one derivative, which undergoes sulfonation to introduce the 1,1-dioxo group. This intermediate is then reacted with a thiophen-2-ylpropanamide derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-thiophen-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-thiophen-2-ylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-thiophen-2-ylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide
  • N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide

Uniqueness

N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-thiophen-2-ylpropanamide is unique due to the presence of both thiochromenyl and thiophenyl groups, which confer distinct chemical and biological properties

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